![molecular formula C15H12O7 B1196444 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate CAS No. 70293-55-9](/img/structure/B1196444.png)
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
Overview
Description
“2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate” is a reactive monomer, especially used in dental applications as an adhesion promoter . It is also known by the name "4-methacryloxyethyl trimellitic anhydride" .
Molecular Structure Analysis
The molecular formula of this compound is C15H12O7 . The IUPAC name is 2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate . The exact mass and the monoisotopic mass of the compound are 304.05830272 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.252 and a density of 1.4±0.1 g/cm3 . The boiling point is 490.9±30.0 °C at 760 mmHg . The compound has a flash point of 220.1±24.6 °C .Scientific Research Applications
Wearable Sensors
4-META: has been utilized in the development of ultrasensitive and highly stretchable ionic hydrogel sensors . These sensors exhibit remarkable properties such as water retention, antifreeze capabilities, self-healing, and transparency. They are particularly promising for next-generation biomedical applications like soft robots and health monitoring due to their excellent stretchability, strong adhesion, and high gauge factor .
Dental Adhesives
A primary application of 4-META is in dental adhesives. It improves the bond strength between metal and acrylic resin, essential for dental restorations. The anhydride group bonds with dental metal substrates, while the methacrylate group polymerizes with composite resin, forming a durable bond .
Hydrogel Formation
4-META: is instrumental in forming multifunctional hydrogels that address limitations of traditional hydrogels, such as weak adhesion and low sensitivity. These hydrogels are used in biomedical fields, including tissue engineering and drug delivery, due to their improved strength and adhesiveness .
Arsenic Removal
The compound has shown potential in environmental applications, such as the removal of arsenic from water solutions. It demonstrates a higher capacity for arsenic removal compared to some commercial resins, attributed to its higher degree of swelling and unique structure .
Root Fragment Bonding
In dentistry, 4-META can be used to fix vertical root fractures by bonding root fragments. This application is crucial for preserving the integrity of teeth that have undergone such damage .
Diffusion Promotion in Dental Resins
4-META: contains both hydrophilic and hydrophobic groups, which promote the diffusion of other dental resin monomers into the tooth structure. This creates a hybrid, resin-impregnated layer that is integral to the tooth restoration process .
Safety And Hazards
properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCCONIRBZIDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867916 | |
Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate | |
CAS RN |
70293-55-9, 82080-91-9 | |
Record name | 4-META | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70293-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methacryloxyethyltrimellitic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070293559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Meta resin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082080919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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